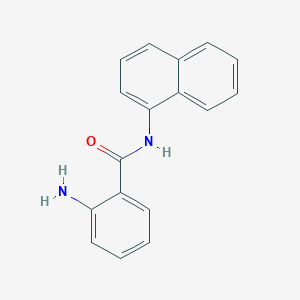

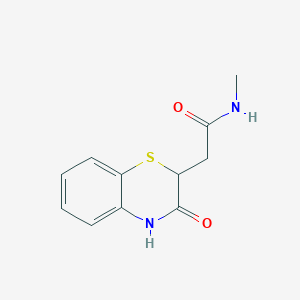

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Übersicht

Beschreibung

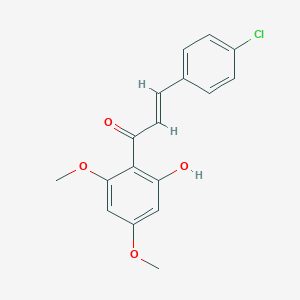

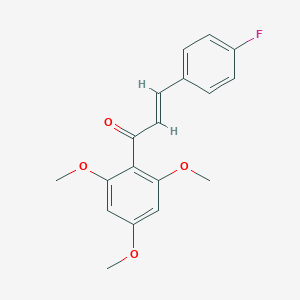

“N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C11H12N2O2S. It has an average mass of 236.290 Da and a monoisotopic mass of 236.061951 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates have been used as molecular tools for the design of peptidomimetics . The proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2S)-1 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 2D proton NMR studies. These studies have shown that the proline peptide bond exists exclusively in the trans conformation in similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions. For example, in the synthesis of peptidomimetics, the proline peptide bond was shown to exist exclusively in the trans conformation .Wissenschaftliche Forschungsanwendungen

Organic sulfur compounds, including benzothiazine derivatives, exhibit reactions that yield different products under various conditions. For instance, benzothiazine hydroxamic acids react with sodium hydroxide and hydrochloric acid to produce different lactams and acids. These reactions and their products are of interest in organic chemistry and potentially in the synthesis of pharmaceuticals (Coutts, Matthias, Mah, & Pound, 1970).

Benzothiazine derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds such as (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetate and its Mannich bases have shown significant antibacterial and antifungal activities against various strains (Kalekar, Bhat, & Koli, 2011).

A series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds have been synthesized and tested for their antifungal activities. Some of these compounds exhibited appreciable activity against various fungi (Gupta & Wagh, 2006).

The reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with certain enamines has been studied. This reaction leads to the formation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds, which have potential applications in organic synthesis (Nazarenko et al., 2008).

Microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides has been explored for antimicrobial applications. These compounds, particularly those with higher lipophilicity, demonstrated moderate to significant anti-microbial activities (Ahmad et al., 2011).

Schiff and Mannich bases derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives exhibited analgesic activity comparable to pentazocine and showed increased anti-inflammatory activity upon derivatization (Gowda et al., 2011).

Zukünftige Richtungen

The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the design of peptidomimetics could be explored further .

Wirkmechanismus

Target of Action

Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .

Mode of Action

It’s worth noting that the proline peptide bond in similar compounds has been shown to exist exclusively in the trans conformation . This conformational specificity could play a role in the compound’s interaction with its targets.

Biochemical Pathways

Given its potential role as a fibrinogen receptor antagonist , it may influence pathways related to platelet aggregation and blood clotting.

Result of Action

If it acts as a fibrinogen receptor antagonist , it could potentially inhibit platelet aggregation, thereby affecting blood clotting processes.

Eigenschaften

IUPAC Name |

N-methyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-12-10(14)6-9-11(15)13-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCDAYCZTFRGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

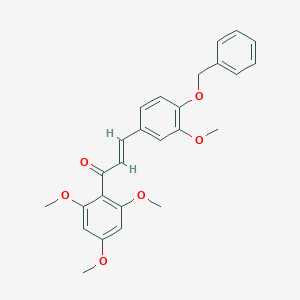

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B491180.png)

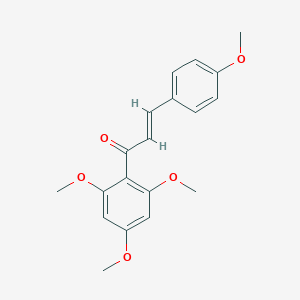

![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)